molecular formula C18H16ClN3O4 B2884811 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 896301-67-0

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B2884811
CAS RN: 896301-67-0
M. Wt: 373.79
InChI Key: BCTDPSPOFHSKRX-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of similar structures have shown activity against various viruses, including the tobacco mosaic virus . The presence of the 4-chlorophenyl and 4-nitrophenyl groups could potentially enhance these properties, making it a candidate for further research in antiviral drug development.

Antibacterial and Antifungal Applications

Compounds with chlorophenyl and nitrophenyl moieties have been reported to possess antibacterial and antifungal activities . This suggests that our compound of interest could be explored for use in treating bacterial and fungal infections, possibly acting through the inhibition of cell wall synthesis or disrupting protein functions.

Carbonic Anhydrase Inhibition

The sulfonamide group, which is structurally similar to parts of the compound, is known to inhibit carbonic anhydrase . This enzyme is involved in many physiological processes, and inhibitors are used to treat conditions like glaucoma. The compound could be modified to enhance this activity.

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-13-3-7-15(8-4-13)21-11-14(10-18(21)24)20-17(23)9-12-1-5-16(6-2-12)22(25)26/h1-8,14H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTDPSPOFHSKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

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